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Compound of Interest

Compound Name:
Cyclopropanamine, N,N-dimethyl-

2-phenoxy-

CAS No.: 710-44-1

Cat. No.: B3280174 Get Quote

Targeting Epigenetic Erasers and Metabolic Oxidases

Executive Summary
Phenoxy-substituted trans-2-phenylcyclopropylamines (2-PCPAs) represent a privileged

scaffold in medicinal chemistry, evolved from the non-selective monoamine oxidase (MAO)

inhibitor tranylcypromine (TCP). While the cyclopropylamine (CPA) core provides the

"warhead" necessary for mechanism-based inactivation of FAD-dependent enzymes, the

introduction of a phenoxy (or benzyloxy) moiety serves as a critical "selectivity switch."

This guide analyzes how the steric and electronic properties of the phenoxy group re-engineer

the CPA scaffold from a broad-spectrum antidepressant (MAO inhibition) into a targeted

epigenetic modulator (LSD1 inhibition), essential for oncology and neurobiology applications.

Mechanistic Foundation: The Warhead
The efficacy of phenoxycyclopropylamines rests on the reactivity of the strained cyclopropane

ring. Unlike reversible inhibitors, these compounds act as suicide substrates.

Single-Electron Transfer (SET) Mechanism
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The inhibition proceeds via a Single-Electron Transfer mechanism initiated within the enzyme's

active site.

Oxidation: The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the

amine nitrogen.

Ring Opening: The resulting radical cation triggers the homolytic cleavage of the

cyclopropane C1-C2 bond, releasing ring strain (~27 kcal/mol).

Adduct Formation: The opened radical species forms a covalent bond with the FAD cofactor

(typically at C4a or N5), permanently disabling the enzyme.

Visualization of the Inhibition Pathway
The following diagram illustrates the critical SET mechanism and the divergence between

productive turnover and irreversible inhibition.

Figure 1: Mechanism-Based Inactivation of FAD-Dependent Oxidases by Phenoxy-CPAs
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Caption: The "Suicide" Mechanism. The cyclopropylamine core undergoes ring opening via

Single-Electron Transfer, trapping FAD in a covalent adduct.

Structure-Activity Relationship (SAR)
The transition from a promiscuous MAO inhibitor to a selective LSD1 inhibitor is driven by

modifications to the Aryl Cap (Phenoxy group) and the Linker.

The Core: Stereochemistry
Requirement: The trans configuration is strictly required for optimal potency.
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Insight:Trans-isomers align the nitrogen lone pair with the cyclopropane

bonds, facilitating the SET process. Cis-isomers are often 10-100x less potent due to steric
clash with the FAD cofactor during the oxidation step.

The Phenoxy "Selectivity Switch"
The active sites of MAO-A/B are relatively small "cavities," whereas LSD1 possesses a large,

open substrate-binding groove designed to accommodate the histone H3 tail.

Structural Feature Effect on MAO-A/B Effect on LSD1
Mechanistic
Rationale

Unsubstituted 2-PCPA High Potency (nM)
Moderate Potency (

M)

Fits both pockets;

lacks specific

interactions for LSD1.

4-Phenoxy

Substitution
Decreased Potency Increased Potency

The bulky phenoxy

group clashes with the

"ceiling" of the MAO

active site but extends

into the hydrophobic

groove of LSD1.

Ortho-Benzyloxy Loss of Activity High Selectivity

Ortho-substitution

forces a conformation

that is sterically

excluded from MAO

but tolerated by LSD1

(e.g., Compound

S2101).

SAR Decision Tree
The following logic gate describes the optimization pathway for phenoxy-CPAs.
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Figure 2: SAR Optimization Pathway for LSD1 Selectivity
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Caption: Strategic substitution on the phenyl ring drives the selectivity profile from MAO (small

pocket) to LSD1 (large groove).

Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating

controls.

Synthesis of Phenoxy-Substituted 2-PCPAs
Method: Curtius Rearrangement (Preferred for maintaining stereochemistry). Precursor:trans-4-

Phenoxycinnamic acid.

Acyl Azide Formation:

Dissolve trans-4-phenoxycinnamic acid (1.0 eq) in acetone/water at 0°C.
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Add triethylamine (1.2 eq) and ethyl chloroformate (1.1 eq). Stir for 30 min.

Add sodium azide (1.5 eq) in water dropwise. Caution: Azides are shock-sensitive.

Validation Point: Monitor by TLC for disappearance of acid.

Curtius Rearrangement:

Extract the acyl azide into toluene. Dry over MgSO4.[1]

Heat the toluene solution to reflux (90-100°C) for 1-2 hours. Evolution of

gas indicates isocyanate formation.

Hydrolysis (Amine Release):

Cool the isocyanate solution.[2] Add 20% HCl (aq) and reflux for 4 hours.

Cool to RT. The product precipitates as the hydrochloride salt.

Purification: Recrystallize from Ethanol/Et2O to ensure removal of the cis isomer (if

present).

Enzyme Inhibition Assay (LSD1 & MAO)
Principle: Peroxidase-coupled fluorescence assay detecting

production.

Reagents:

Recombinant LSD1 or MAO-A/B enzyme.

Substrate: H3K4me2 peptide (for LSD1) or Tyramine (for MAO).

Detection: Amplex Red + Horseradish Peroxidase (HRP).

Workflow:
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Pre-incubation: Incubate Enzyme + Inhibitor (Phenoxy-CPA) for 30 mins at RT. Crucial:

This allows the time-dependent covalent adduct to form.

Initiation: Add Substrate mixture (Peptide + Amplex Red + HRP).

Measurement: Monitor Fluorescence (Ex 530nm / Em 590nm) kinetically for 20 mins.

Data Analysis:

Calculate

using a 4-parameter logistic fit.

Self-Validation: Include a "No Enzyme" control (background) and a "TCP"

(Tranylcypromine) positive control. If TCP

for LSD1, the assay sensitivity is compromised.

Key Data Summary
The table below highlights the dramatic shift in selectivity achieved by phenoxy substitution.

Compound Structure

LSD1

(

M)

MAO-A

(

M)

Selectivity
(MAO/LSD1)

2-PCPA (TCP) Phenyl-CPA 2.4 0.015
0.006 (MAO

Selective)

4-Phenoxy-2-

PCPA

4-PhO-Phenyl-

CPA
0.85 12.0

14 (LSD1

Selective)

S2101
2-Benzyloxy-

Phenyl-CPA
0.60 >100

>160 (Highly

Selective)

ORY-1001
N-alkyl-4-

benzyloxy-CPA
0.018 >100

>5000 (Clinical

Candidate)
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Note: Data aggregated from representative literature values (see References).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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